Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl- Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl-
Brand Name: Vulcanchem
CAS No.: 827006-85-9
VCID: VC20006766
InChI: InChI=1S/C25H33ClN6O/c1-5-7-8-18(6-2)23(33)31-24(32-25-29-16(3)13-17(4)30-25)27-12-11-19-15-28-22-10-9-20(26)14-21(19)22/h9-10,13-15,18,28H,5-8,11-12H2,1-4H3,(H2,27,29,30,31,32,33)
SMILES:
Molecular Formula: C25H33ClN6O
Molecular Weight: 469.0 g/mol

Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl-

CAS No.: 827006-85-9

Cat. No.: VC20006766

Molecular Formula: C25H33ClN6O

Molecular Weight: 469.0 g/mol

* For research use only. Not for human or veterinary use.

Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl- - 827006-85-9

Specification

CAS No. 827006-85-9
Molecular Formula C25H33ClN6O
Molecular Weight 469.0 g/mol
IUPAC Name N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-ethylhexanamide
Standard InChI InChI=1S/C25H33ClN6O/c1-5-7-8-18(6-2)23(33)31-24(32-25-29-16(3)13-17(4)30-25)27-12-11-19-15-28-22-10-9-20(26)14-21(19)22/h9-10,13-15,18,28H,5-8,11-12H2,1-4H3,(H2,27,29,30,31,32,33)
Standard InChI Key VJZPAFNJKTYJJF-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC)C(=O)NC(=NCCC1=CNC2=C1C=C(C=C2)Cl)NC3=NC(=CC(=N3)C)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethylhexanamide, reflects its intricate architecture. Key structural components include:

  • Indole Core: A bicyclic aromatic system with a 5-chloro substitution, known to enhance bioactivity in pharmaceuticals .

  • Pyrimidine Ring: A 4,6-dimethyl-2-pyrimidinyl group, which often contributes to nucleic acid mimicry and enzyme inhibition .

  • Hexanamide Chain: A six-carbon amide backbone with a 2-ethyl substituent, potentially influencing lipophilicity and membrane permeability.

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular FormulaC₂₅H₃₃ClN₆O
Molecular Weight469.0 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Topological Polar Surface113 Ų
LogP (Octanol-Water)3.8 (estimated)

These properties suggest moderate solubility in polar solvents and a propensity for crossing biological membranes, critical for drug-like molecules .

Synthesis and Structural Elucidation

The synthesis of this compound likely involves multi-step reactions, drawing from established methodologies for indole and pyrimidine derivatives:

Indole Core Formation

The 5-chloroindole moiety can be synthesized via the Fischer indole synthesis, where cyclohexanone reacts with 4-chlorophenylhydrazine under acidic conditions . Alternative routes may employ Buchwald-Hartwig amination to introduce the chloro substituent post-cyclization .

Pyrimidine Functionalization

The 4,6-dimethylpyrimidinyl group is typically prepared through condensation reactions between acetylacetone and guanidine derivatives, followed by alkylation to introduce methyl groups .

Amide Bond Formation

Coupling the indole-ethylamine intermediate with the pyrimidine-amino component likely utilizes carbodiimide-mediated amidation (e.g., EDC/HOBt), ensuring regioselective bond formation. Final purification may involve chromatographic techniques to isolate the target compound from byproducts.

Hypothesized Biological Activities

While direct pharmacological data for this compound are scarce, its structural features align with known bioactive molecules:

Antimicrobial Effects

Chlorinated indoles demonstrate broad-spectrum activity against Gram-positive bacteria and fungi. The amide linkage may further potentiate efficacy by targeting cell wall synthesis enzymes.

Neuromodulatory Effects

Analogous compounds, such as melatonin analogs, interact with G-protein-coupled receptors (GPCRs). The ethylhexanamide chain might confer affinity for lipid-rich neural tissues .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Indole-Pyrimidine Hybrids

CompoundKey ModificationsReported Activities
N-[2-(5-Methoxyindol-3-yl)ethyl]hexanamide Methoxy substituentSerotonin receptor modulation
5-Chloro-N-methylhexanamideMethylated amideAntibacterial
Target CompoundChloroindole + dimethylpyrimidineHypothesized: Anticancer, antimicrobial

This comparison underscores the role of substituents in tuning bioactivity. The chloro and dimethyl groups may enhance target selectivity compared to methoxy or simpler amide analogs .

Industrial and Research Applications

Drug Discovery

The compound’s dual pharmacophores make it a candidate for fragment-based drug design, particularly in oncology and infectious disease .

Chemical Biology

Its fluorescence potential (from the indole chromophore) could enable use as a probe for protein-ligand interactions .

Material Science

The pyrimidine ring’s π-conjugation might facilitate applications in organic semiconductors, though this remains unexplored .

Challenges and Future Directions

  • Synthetic Optimization: Current routes may suffer from low yields; flow chemistry could improve efficiency.

  • ADME Profiling: Predictive modeling is needed to assess absorption and metabolism.

  • Target Identification: High-throughput screening against kinase or GPCR libraries is warranted .

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